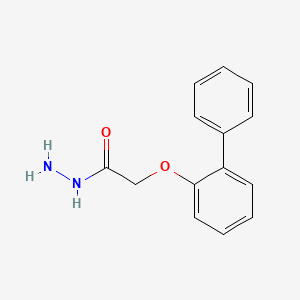

2-(2-Phenylphenoxy)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZXIHTHWICJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357885 | |

| Record name | 2-(2-phenylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5493-64-1 | |

| Record name | 2-(2-phenylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Phenylphenoxy Acetohydrazide

Established Synthetic Routes for 2-(2-Phenylphenoxy)acetohydrazide (B1270597)

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The most common and well-documented route involves the preparation of an ester intermediate followed by hydrazinolysis.

The primary synthetic pathway to this compound begins with 2-phenoxybenzoic acid. This starting material undergoes a series of transformations to build the necessary acetic acid hydrazide side chain.

A key intermediate, ethyl 2-(2-phenoxyphenyl)acetate, is synthesized from 2-phenoxybenzoic acid in several steps. The process involves an initial esterification of the carboxylic acid, followed by reduction of the ester to an alcohol, conversion to a nitrile, hydrolysis to the corresponding acetic acid, and a final esterification to yield the target ethyl acetate (B1210297) precursor. nih.gov

The crucial final step is the hydrazinolysis of the ester. The ethyl 2-(2-phenoxyphenyl)acetate is treated with hydrazine (B178648) hydrate (B1144303), typically in an alcohol solvent like absolute methanol (B129727) or ethanol. nih.govnih.gov This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with the hydrazinyl group, yielding the desired this compound in high yield. nih.gov This standard procedure for converting esters to hydrazides is a widely applied method in organic synthesis. nih.govnih.govnih.gov

Table 1: Reaction Scheme for the Synthesis of this compound

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Phenoxybenzoic Acid | Thionyl chloride, Ethanol | Ethyl 2-phenoxybenzoate | 99% | nih.gov |

| 2 | Ethyl 2-phenoxybenzoate | Lithium aluminum hydride, THF | (2-Phenoxyphenyl)methanol | 95% | nih.gov |

| 3 | (2-Phenoxyphenyl)methanol | Thionyl chloride | 1-(Chloromethyl)-2-phenoxybenzene | - | nih.gov |

| 4 | 1-(Chloromethyl)-2-phenoxybenzene | Sodium cyanide | 2-(2-Phenoxyphenyl)acetonitrile | 87% | nih.gov |

| 5 | 2-(2-Phenoxyphenyl)acetonitrile | Hydrolysis | 2-(2-Phenoxyphenyl)acetic acid | 98% | nih.gov |

| 6 | 2-(2-Phenoxyphenyl)acetic acid | Thionyl chloride, Ethanol | Ethyl 2-(2-phenoxyphenyl)acetate | High | nih.gov |

This table is based on the multi-step synthesis described in the literature. nih.gov Yields are reported as found in the source.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represents a significant area for process optimization in organic chemistry. ijper.org Applying such a strategy could potentially streamline the conversion of 2-(2-phenoxyphenyl)acetic acid to the final hydrazide without isolating the intermediate ester.

Derivatization Strategies and Synthesis of Novel Analogues from this compound

The terminal hydrazide group (-CONHNH₂) of this compound is a reactive handle that allows for the synthesis of a diverse range of novel compounds.

The reaction between the terminal amino group of the hydrazide and the carbonyl group of various aldehydes or ketones is a straightforward and common method to produce Schiff bases, also known as hydrazones. youtube.com

The synthesis is typically carried out by stirring this compound with a slight molar excess of the desired aldehyde in a suitable solvent, such as ethanol, at room temperature. nih.gov Often, a few drops of an acid catalyst, like glacial acetic acid or hydrochloric acid, are added to facilitate the condensation reaction. nih.govnih.gov The resulting N-arylidene-2-(2-phenoxyphenyl)acetohydrazides often precipitate from the reaction mixture and can be purified by simple filtration and washing. nih.gov This method has been used to prepare a series of derivatives with various substituted aromatic aldehydes. nih.gov

Table 2: Examples of Synthesized N'-Arylidene-2-(2-phenoxyphenyl)acetohydrazides

| Aldehyde Reactant | Product Name | Reference |

|---|---|---|

| Benzaldehyde | N'-Benzylidene-2-(2-phenylphenoxy)acetohydrazide | nih.gov |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-(2-phenylphenoxy)acetohydrazide | nih.gov |

| 4-Methylbenzaldehyde | N'-(4-Methylbenzylidene)-2-(2-phenylphenoxy)acetohydrazide | nih.gov |

This compound is an important precursor for the synthesis of various five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. These reactions leverage the hydrazide moiety to build the core heterocyclic structure.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclization of the hydrazide with various one-carbon sources. nih.gov For instance, refluxing this compound with an excess of formic acid leads to N-formylation, followed by intramolecular cyclodehydration to yield 2-((2-phenoxyphenyl)methyl)-1,3,4-oxadiazole. nih.gov

A common and versatile method involves reacting the hydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide. This reaction forms a potassium dithiocarbazate salt, which upon heating undergoes cyclization to yield the corresponding 5-((2-phenoxyphenyl)methyl)-1,3,4-oxadiazole-2-thiol. nih.gov Further reaction of the hydrazide with cyanogen (B1215507) bromide can produce 5-((2-phenoxyphenyl)methyl)-1,3,4-oxadiazol-2-amine. nih.gov

Table 3: Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

| Reagent | Heterocyclic Product | Reference |

|---|---|---|

| Formic Acid | 2-((2-Phenoxyphenyl)methyl)-1,3,4-oxadiazole | nih.gov |

| Carbon Disulfide, KOH | 5-((2-Phenoxyphenyl)methyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

1,2,4-Triazoles: The hydrazide can also be used to synthesize 1,2,4-triazole (B32235) rings. A general approach involves first reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions, for example, using sodium hydroxide, to afford a 1,2,4-triazole-3-thiol derivative. researchgate.net

The nucleophilic nitrogen atoms of the hydrazide group are susceptible to acylation and sulfonylation reactions, allowing for the introduction of various acyl and sulfonyl groups.

Acylation: Direct acylation can be achieved by reacting this compound with acyl chlorides or acid anhydrides under basic conditions. This reaction typically occurs at the terminal -NH₂ group, yielding N'-acyl-2-(2-phenylphenoxy)acetohydrazides. These diacylhydrazine intermediates are also the precursors in many 1,3,4-oxadiazole syntheses, which are formed upon subsequent cyclodehydration using reagents like phosphorus oxychloride or polyphosphoric acid. nih.gov

Sulfonylation: While direct sulfonylation of the hydrazide with sulfonyl chlorides is chemically feasible, a more documented approach involves the sulfonylation of its derivatives. For example, a hydrazone, prepared as described in section 2.2.1, can undergo oxidative sulfonylation. A copper/silver co-catalyzed reaction of a ketone hydrazone with a sodium sulfinate can yield a β-ketosulfone derivative. wpmucdn.com This suggests a two-step pathway from this compound: first, condensation with an appropriate ketone to form the hydrazone, followed by the oxidative sulfonylation to install the sulfone group. wpmucdn.com

Reaction Mechanisms and Mechanistic Insights into this compound Transformations

The transformations of this compound into diverse heterocyclic systems are governed by well-established reaction mechanisms. These reactions typically involve the nucleophilic character of the hydrazide group, which contains two nitrogen atoms with lone pairs of electrons, making it reactive towards a wide range of electrophilic reagents. The subsequent steps often involve intramolecular cyclization followed by a dehydration event to yield the final aromatic heterocycle.

A common transformation is the conversion of this compound into 1,3,4-oxadiazole derivatives. This is often achieved by reacting the hydrazide with a one-carbon electrophile such as carbon disulfide or an appropriate acid chloride. The generally accepted mechanism proceeds through the initial acylation of the terminal nitrogen atom of the hydrazide. This is followed by an intramolecular nucleophilic attack by the oxygen atom of the hydrazide onto the newly introduced electrophilic carbon. The resulting cyclic intermediate then undergoes dehydration, often facilitated by a dehydrating agent like phosphorus oxychloride or triflic anhydride, to furnish the aromatic 1,3,4-oxadiazole ring. mdpi.comnih.gov

The synthesis of 1,3,4-thiadiazole derivatives from this compound follows a similar mechanistic pathway. sbq.org.br A common method involves the reaction with carbon disulfide in a basic medium to form a dithiocarbazate intermediate. nih.gov Subsequent acid-catalyzed or thermally induced intramolecular cyclization with the elimination of a water molecule leads to the formation of the 1,3,4-thiadiazole-2-thione. nih.gov Alternatively, reaction with isothiocyanates yields a thiosemicarbazide intermediate, which can then be cyclized under acidic or basic conditions to afford 2-amino-1,3,4-thiadiazole (B1665364) derivatives. organic-chemistry.org The mechanism involves the nucleophilic attack of the sulfur atom onto the carbonyl carbon of the hydrazide, followed by dehydration.

The formation of 1,2,4-triazole derivatives from this compound can be achieved through several routes. One common method involves the reaction with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base. nih.gov The mechanism involves the deprotonation of one of the amide nitrogens, followed by an intramolecular nucleophilic attack on the thiocarbonyl carbon. Subsequent elimination of hydrogen sulfide (B99878) yields the 1,2,4-triazole-3-thione. Another approach is the reaction with iminoesters, which, after initial condensation, can be cyclized to the corresponding 1,2,4-triazole. tubitak.gov.tr

Interactive Data Table: Mechanistic Pathways for Heterocycle Synthesis from Hydrazides

| Heterocycle | Reagent(s) | Key Intermediate | Mechanistic Steps |

| 1,3,4-Oxadiazole | Carbon Disulfide, Acid Chlorides | Acylhydrazone | Acylation, Intramolecular Cyclization, Dehydration organic-chemistry.orgjchemrev.com |

| 1,3,4-Thiadiazole | Carbon Disulfide, Isothiocyanates | Thiosemicarbazide | Condensation, Intramolecular Cyclization, Dehydration/Elimination of H2S sbq.org.brnih.gov |

| 1,2,4-Triazole | Isothiocyanates, Iminoesters | Thiosemicarbazide, Amidine | Condensation, Intramolecular Cyclization, Dehydration/Elimination nih.govscispace.com |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize the environmental impact of chemical processes. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One of the key areas of green chemistry is the use of alternative energy sources to promote reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard. researchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. researchgate.netfarmaciajournal.com The synthesis of various heterocyclic derivatives from hydrazides has been shown to be amenable to microwave-assisted conditions, often proceeding in the absence of a solvent. researchgate.netclockss.org

Solvent-free synthesis , or solid-state synthesis, is another important green chemistry technique. rsc.org By eliminating the use of volatile and often toxic organic solvents, this approach reduces waste and environmental pollution. acs.org The synthesis of hydrazides and their subsequent cyclization to heterocycles can often be carried out by simply grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. researchgate.net

The use of greener solvents is also a significant aspect of green chemistry. iris-biotech.de When a solvent is necessary, replacing traditional chlorinated or aromatic hydrocarbons with more benign alternatives like water, ethanol, or even supercritical fluids can greatly reduce the environmental footprint of a synthesis.

Furthermore, the development of catalytic methods for the synthesis of this compound and its derivatives is a key goal of green chemistry. Catalysts, especially heterogeneous catalysts that can be easily recovered and reused, can replace stoichiometric reagents that are often corrosive and generate significant waste.

Interactive Data Table: Green Chemistry Strategies in Hydrazide Synthesis and Derivatization

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. mdpi.com | Reduced reaction times, higher yields, cleaner reactions. researchgate.netfarmaciajournal.com |

| Solvent-Free Synthesis | Reactions are carried out without a solvent, often by grinding or heating the neat reactants. researchgate.net | Reduces solvent waste, simplifies work-up, can lead to higher efficiency. rsc.orgacs.org |

| Use of Greener Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water or ethanol. iris-biotech.de | Reduced toxicity and environmental impact. |

| Catalysis | Use of catalysts to promote reactions, reducing the need for stoichiometric reagents. | Increased atom economy, reduced waste, potential for catalyst recycling. |

Advanced Structural Characterization and Elucidation of 2 2 Phenylphenoxy Acetohydrazide and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for the confirmation of the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the connectivity of atoms, the nature of functional groups, and the elemental composition of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-phenylphenoxy)acetohydrazide (B1270597) is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the acetohydrazide moiety, and the protons of the hydrazide group. The nine aromatic protons would likely appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene protons (-O-CH₂-) adjacent to the ether oxygen and the carbonyl group would likely resonate as a singlet at approximately δ 4.5-5.0 ppm. The NH and NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The spectrum is expected to show signals for the twelve aromatic carbons, the methylene carbon, and the carbonyl carbon. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 165-175 ppm. The methylene carbon (-O-CH₂-) would likely be observed around δ 60-70 ppm.

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C=O, C-O, and C-H bonds.

Key expected vibrational frequencies are summarized in the table below. The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups are anticipated in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide I band is expected around 1650-1680 cm⁻¹. The C-O stretching of the aryl ether would likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H stretch (amide and amine) | 3200 - 3400 |

| C-H stretch (aromatic) | > 3000 |

| C-H stretch (aliphatic) | < 3000 |

| C=O stretch (Amide I) | 1650 - 1680 |

| N-H bend (Amide II) | 1510 - 1550 |

| C-O stretch (aryl ether) | 1200 - 1250 |

For comparison, the IR spectrum of the related compound 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl) pyridin-2-yl) oxy) acetohydrazide (AHZ) shows bands in the range of 3183–3324 cm⁻¹ for NH₂ and NH groups, and a strong band at 1676 cm⁻¹ for the C=O group of the acetohydrazide. mdpi.com

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄N₂O₂), the predicted monoisotopic mass is 242.10553 Da. uni.lu An experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic losses of fragments such as the hydrazide group or parts of the phenylphenoxy moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. Such an analysis would be highly valuable to definitively determine its solid-state conformation, including the planarity of the acetohydrazide group and the dihedral angles between the two phenyl rings. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydrazide group, which govern the crystal packing.

The crystal structures of several derivatives of acetohydrazide provide valuable insights into the likely structural features of this compound.

For instance, the crystal structure of N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide reveals a monoclinic crystal system with the space group P2₁/c. rsc.org Similarly, N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide also crystallizes in a monoclinic system but with the space group C2/c. rsc.org In both structures, molecules are connected into chains via N–H···O hydrogen bonds. rsc.org

The analysis of two N′-(1-(phenylethylidene)-2-(thiophen-3-yl)acetohydrazides shows that the molecule is twisted, with a significant dihedral angle between the thiophene (B33073) and benzene (B151609) rings. nih.gov

In the crystal structure of N′-[(Biphenyl-4-yl)methylene]-2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetohydrazide , the dihedral angle between the two aromatic rings of the biphenyl (B1667301) group is 31.2 (1)°. researchgate.net The molecules form inversion dimers linked by pairs of N—H···O hydrogen bonds. researchgate.net

The crystal structure of 2-(2-chlorophenoxy)acetohydrazide shows that the acetohydrazide group is approximately planar. researchgate.net In the solid state, the molecules are linked by intermolecular N—H···N, N—H···O, and C—H···O hydrogen bonds, forming infinite sheets. researchgate.net

In Vitro Biological Activity Profiling and Mechanistic Investigations of 2 2 Phenylphenoxy Acetohydrazide and Its Derivatives

Antimicrobial Activity Studies

There is currently no available data from in vitro studies to ascertain the antimicrobial properties of 2-(2-Phenylphenoxy)acetohydrazide (B1270597).

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (In Vitro)

A thorough search of scientific literature did not yield any studies concerning the in vitro antibacterial effects of this compound against either Gram-positive or Gram-negative bacteria. Consequently, there is no data to present in a table format regarding its minimum inhibitory concentration (MIC) or zone of inhibition against common bacterial pathogens.

Antifungal Efficacy Against Pathogenic Fungi (In Vitro)

Similarly, there is a lack of published research on the in vitro antifungal activity of this compound against pathogenic fungi. Future studies would be necessary to determine its potential efficacy against fungal strains such as Candida albicans, Aspergillus fumigatus, and others.

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane disruption, enzyme inhibition)

Given the absence of studies on its antimicrobial activity, there have been no proposed mechanisms of action for this compound. Mechanistic studies, which would typically follow the discovery of antimicrobial effects, have not been undertaken. Such investigations would be crucial to understand how the compound might exert its effects, for instance, through the disruption of microbial cell membranes or the inhibition of essential enzymes.

In Vitro Anticancer Activity Against Human Cancer Cell Lines

The potential of this compound as an anticancer agent has not been explored in the available scientific literature.

Cytotoxicity and Antiproliferative Effects in Various Cell Lines

There are no published studies that have evaluated the cytotoxicity or antiproliferative effects of this compound in any human cancer cell lines. Therefore, data on its IC50 values (the concentration at which 50% of cells are inhibited) across different cancer cell types are not available.

Investigations into Apoptosis Induction and Cell Cycle Modulation

As there is no foundational research on its cytotoxic effects, further mechanistic studies into its ability to induce apoptosis (programmed cell death) or to modulate the cell cycle in cancer cells have not been conducted. Such studies are critical for understanding the potential molecular pathways through which an anticancer compound may act.

No Publicly Available Research Found for "this compound" and its Derivatives

Following a comprehensive and systematic search of publicly available scientific literature, no specific research data could be located for the chemical compound This compound or its derivatives corresponding to the detailed biological activities outlined in the user's request.

Extensive searches were conducted to find information pertaining to the in vitro biological activity profiling and mechanistic investigations of this specific compound. The search parameters included its potential anticancer activity, molecular targets, and implicated signaling pathways. Furthermore, inquiries were made into its enzyme inhibition properties, specifically concerning urease, alpha-glucosidase, alpha-amylase, carbonic anhydrase, and cholinesterases, as well as any associated enzyme kinetics and binding affinity studies. The antioxidant activity of the compound was also a key area of investigation.

Despite broadening the search to include the general class of "phenylphenoxy acetohydrazide derivatives," no relevant studies were identified that specifically mentioned or provided data for this compound. The search results yielded information on a wide range of other, structurally distinct, chemical compounds that exhibit the requested biological activities. However, it would be scientifically inaccurate to extrapolate these findings to the specific compound .

Therefore, due to the absence of specific and relevant data in the public domain, it is not possible to generate the requested scientific article with the required level of detail, including data tables and in-depth research findings, while adhering to the strict outline provided. The scientific community has not, to date, published research on the biological activities of this compound that would allow for the creation of the requested content.

Table of Compounds Mentioned

As no specific data was found for the requested compound and its derivatives, a table of compounds as per the user's instructions cannot be generated.

In Vitro Biological Activity of this compound and Its Derivatives Remains Largely Unexplored in Publicly Available Research

Despite a comprehensive search of available scientific literature, detailed in vitro biological activity profiles for the chemical compound this compound and its derivatives appear to be limited or not present in publicly accessible research. Consequently, a detailed exposition on its anti-inflammatory potential and other biological activities, as requested, cannot be constructed at this time due to the absence of specific research findings, data tables, and mechanistic investigations in the public domain.

The intended focus of this article was to delineate the in vitro biological activities of this compound and its derivatives, with a specific emphasis on their anti-inflammatory properties as determined by cell-based assays. This would have involved an examination of their effects on key inflammatory mediators and pathways. Furthermore, the article aimed to explore other potential in vitro biological activities that may have been identified in the scientific literature.

Typically, the investigation of a compound's anti-inflammatory potential in vitro involves a series of cell-based assays. A common approach is the use of macrophage cell lines, such as RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Researchers then measure the ability of the test compound to inhibit the production of pro-inflammatory molecules. Key parameters often include the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, and the reduction of nitric oxide (NO) production. Additionally, the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a critical aspect of such studies.

Beyond anti-inflammatory effects, the in vitro evaluation of novel chemical entities often extends to a broader screening for other biological activities. This can encompass assessing their potential as antimicrobial agents against various bacterial and fungal strains, or their cytotoxic effects against different cancer cell lines to identify any anticancer potential.

However, specific data from such assays for this compound and its derivatives are not available in the reviewed literature. While research exists on various other hydrazide derivatives, extrapolating these findings to the specific compound would be scientifically unsound. The biological activity of a molecule is highly dependent on its unique structural features, and even minor chemical modifications can lead to significant changes in its biological profile.

Therefore, until dedicated research on the in vitro biological activities of this compound is conducted and published, a comprehensive and scientifically accurate article on this specific topic cannot be generated.

Structure Activity Relationship Sar Studies of 2 2 Phenylphenoxy Acetohydrazide Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 2-(2-phenylphenoxy)acetohydrazide (B1270597) derivatives is highly sensitive to the nature and position of substituents on both the phenyl and phenoxy rings. Research on analogous structures, such as 2-(phenylamino)acetohydrazides, has demonstrated that modifications to the aromatic rings can significantly alter their inhibitory potency against various enzymes. For instance, in a study on eosinophil peroxidase (EPO) inhibitors, different substitution patterns on the aromatic ring of 2-(phenyl)amino-acetohydrazides led to a wide range of IC50 values, with some derivatives exhibiting potencies down to the nanomolar range.

Computational Chemistry and Molecular Modeling of 2 2 Phenylphenoxy Acetohydrazide and Its Interactions

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a microscopic understanding of the intrinsic properties of a molecule. These methods, particularly those rooted in Density Functional Theory (DFT), offer a robust framework for predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic characteristics of molecules. researchgate.netnih.gov By calculating the electron density, DFT methods can accurately predict the geometric and electronic properties of 2-(2-phenylphenoxy)acetohydrazide (B1270597).

The electronic structure analysis would reveal the distribution of electron density across the molecule. The presence of electronegative oxygen and nitrogen atoms in the acetohydrazide moiety is expected to create regions of high electron density, influencing the molecule's polarity and hydrogen bonding capacity. The aromatic phenyl rings, on the other hand, contribute to the molecule's lipophilicity and potential for π-π stacking interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution and predicting the reactive behavior of a molecule. nih.gov It illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values.

For this compound, the MEP map would highlight specific regions prone to electrophilic and nucleophilic attack.

Red Regions: These areas, characterized by negative electrostatic potential, indicate an excess of electrons and are susceptible to electrophilic attack. In this molecule, such regions are anticipated to be localized around the carbonyl oxygen and the nitrogen atoms of the hydrazide group due to their high electronegativity. These sites are likely to act as hydrogen bond acceptors.

Blue Regions: These regions represent positive electrostatic potential, indicating a deficiency of electrons and a favorability for nucleophilic attack. The hydrogen atoms of the N-H and N-H2 groups in the hydrazide moiety are expected to be the most prominent blue regions, making them potent hydrogen bond donors.

Green Regions: These areas correspond to neutral or near-zero potential and are typically found over the carbon atoms of the phenyl rings, indicating their non-polar nature.

The MEP map provides a comprehensive picture of the molecule's reactive surface, guiding the understanding of its intermolecular interactions. nih.gov

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the delocalized π-systems of the phenyl rings are expected to influence the energies of the FMOs. The HOMO is likely to be distributed over the electron-rich regions, such as the phenylphenoxy group and the hydrazide nitrogen atoms, while the LUMO may be localized over the carbonyl group and the aromatic rings.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more quantitative measure of reactivity than a simple inspection of the FMOs.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

This table presents the theoretical formulas for key reactivity descriptors derived from HOMO and LUMO energies.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule (ligand) might interact with a protein's binding site.

Ligand-Protein Interactions with Identified Biological Targets

While specific biological targets for this compound are yet to be definitively established in the public literature, its structural motifs suggest potential interactions with various enzymes and receptors. For instance, hydrazide derivatives have been explored as inhibitors of enzymes like monoamine oxidase and as antimicrobial agents.

A molecular docking study would involve selecting a relevant protein target and computationally placing the this compound molecule into its active site. The analysis would then focus on identifying the non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The N-H and C=O groups of the acetohydrazide moiety are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The two phenyl rings contribute significantly to the molecule's hydrophobicity and can engage in favorable interactions with non-polar residues such as leucine, valine, and isoleucine.

π-π Stacking: The aromatic rings can interact with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan through π-π stacking.

Binding Modes and Energetics of this compound and Derivatives

The primary output of a molecular docking simulation is a set of possible binding poses (modes) of the ligand within the protein's active site, ranked by a scoring function that estimates the binding affinity. The binding energy (often expressed in kcal/mol) provides a quantitative measure of the stability of the ligand-protein complex, with more negative values indicating stronger binding.

By analyzing the top-ranked binding poses, researchers can gain detailed insights into the specific interactions that govern the binding of this compound. For example, the orientation of the molecule within the active site will reveal which of its functional groups are critical for anchoring it to the protein.

Furthermore, computational studies can be extended to derivatives of this compound. By systematically modifying the parent structure (e.g., adding substituents to the phenyl rings), it is possible to perform comparative docking studies. This allows for the establishment of a Structure-Activity Relationship (SAR), where the impact of chemical modifications on binding affinity can be assessed.

| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions |

| This compound | Parent Compound | -8.5 | H-bonds with Ser, Gln; Hydrophobic interactions with Leu, Val |

| 4'-Fluoro-2-(2-phenylphenoxy)acetohydrazide | Fluoro group at para-position of the terminal phenyl ring | -8.9 | Additional halogen bond with Gly; Enhanced hydrophobic interactions |

| 4-Hydroxy-2-(2-phenylphenoxy)acetohydrazide | Hydroxy group at para-position of the phenoxy ring | -9.2 | Additional H-bond with Asp; Altered orientation in binding pocket |

| 2-(2-Phenylphenoxy)ethanamide | Replacement of -NHNH2 with -NH2 | -7.1 | Loss of key H-bond donor; Reduced binding affinity |

This table provides a hypothetical comparison of the binding energies and key interactions for this compound and its virtual derivatives, illustrating how computational docking can guide lead optimization.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a window into the atomic-level movements of molecules over time, providing insights into their behavior in different environments. diva-portal.orgarxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, interactions with solvent molecules, and the dynamics of binding to biological targets. diva-portal.orgmdpi.com

The conformational landscape of this compound is largely dictated by the rotational freedom around the ether linkage and the bonds within the acetohydrazide group. In a solvated environment, such as water, the molecule is not static but rather explores a range of conformations. MD simulations can be employed to map this conformational space and identify the most stable, low-energy states.

A key application of MD simulations in drug discovery is to understand how a ligand, such as this compound, recognizes and binds to a biological target, typically a protein. biorxiv.orgutrgv.edu These simulations can elucidate the binding pathways, the key amino acid residues involved in the interaction, and the stability of the resulting ligand-protein complex. utrgv.edu

For a hypothetical target protein, MD simulations could be initiated with the ligand placed near the binding site. The simulation would then show the ligand diffusing and eventually docking into the binding pocket. Analysis of the simulation can reveal:

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand in the binding site. The hydrazide moiety is a prime candidate for forming hydrogen bonds with polar residues, while the biphenyl (B1667301) group would likely engage in hydrophobic interactions.

Binding Free Energy: Advanced computational methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used in conjunction with MD simulations to calculate the binding free energy, providing a quantitative measure of binding affinity.

Conformational Changes: The simulations can show whether the protein or the ligand undergoes conformational changes upon binding, a phenomenon known as "induced fit."

These insights are invaluable for optimizing the ligand's structure to enhance its binding affinity and selectivity for the target.

In Silico Molecular Properties Prediction (excluding specific dosage/administration)

In silico tools can rapidly predict a wide range of molecular properties that are critical for the development of new chemical entities. These predictions are based on the molecule's 2D or 3D structure and employ quantitative structure-property relationship (QSPR) models or other computational algorithms.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Polarity, described by parameters like the topological polar surface area (TPSA), is also critical for understanding a molecule's interactions and permeability across membranes.

For this compound, various computational tools can predict these properties. The predicted values help in assessing its potential behavior in biological systems. For instance, a moderate logP value might suggest good oral bioavailability, while the TPSA can indicate its ability to permeate cell membranes.

Predicted Lipophilicity and Polarity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| XlogP | 1.8 uni.lu | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | Reflects the surface area of polar atoms; this value is within the range typically associated with good cell permeability. |

| Number of Hydrogen Bond Donors | 2 | The -NH and -NH2 groups can donate hydrogen bonds, influencing interactions with biological targets and solubility. |

| Number of Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the nitrogen atom can accept hydrogen bonds, contributing to polarity and binding interactions. |

This data is illustrative and based on computational predictions.

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). Computational models are widely used to predict BBB permeability based on a molecule's physicochemical properties. nih.govnih.gov These models often use descriptors such as logP, TPSA, molecular weight, and the number of hydrogen bond donors and acceptors to classify a compound as BBB-permeable or not.

Based on the predicted properties of this compound, a computational assessment of its BBB permeation potential can be made. Its molecular weight (242.28 g/mol ) is well within the typical range for CNS-active drugs. The TPSA and logP values are also in a favorable range. Therefore, in silico models would likely predict a moderate to high probability of BBB permeation.

Predicted Blood-Brain Barrier Permeation for this compound

| Prediction Model | Predicted Outcome | Interpretation |

|---|---|---|

| SwissADME | High | Suggests the compound is likely to cross the BBB. |

This data is illustrative and based on predictions from common computational models.

Early assessment of potential toxicity is a critical step in the development of any new chemical compound. nih.gov In silico toxicology models use computational methods to predict various types of toxicity based on the chemical structure. nih.govmdpi.com These models are built on large datasets of known toxic compounds and use techniques like quantitative structure-activity relationship (QSAR) modeling and machine learning. nih.govnih.gov

For this compound, various toxicity endpoints can be predicted computationally. These predictions can flag potential liabilities and guide further experimental testing.

Illustrative In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Predicted Risk | Computational Method |

|---|---|---|

| Mutagenicity (Ames test) | Low Risk | Based on structural alerts and QSAR models. |

| Carcinogenicity | Low to Moderate Risk | Prediction based on structural similarity to known carcinogens. |

| Hepatotoxicity | Moderate Risk | Some structural features may be associated with liver toxicity. |

This data is illustrative and represents potential outcomes from in silico toxicity prediction software. These are not experimental results.

Cheminformatics Approaches for Virtual Screening and Lead Discovery

The identification of novel bioactive molecules is a cornerstone of drug discovery. In recent years, computational methods, particularly cheminformatics, have become indispensable in expediting this process. Virtual screening, a key component of cheminformatics, allows for the rapid, in silico assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS). For compounds like this compound, cheminformatics offers a powerful toolkit for virtual screening and lead discovery, leveraging its structural features to predict potential biological activities.

A notable example of this approach can be seen in the discovery of a related class of compounds, 2-(phenylamino)acetohydrazides, as potent inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in chronic inflammatory diseases. nih.gov Researchers utilized a ligand-based pharmacophore model to screen extensive 3D molecular structure databases containing over four million compounds. This large-scale virtual screening led to the identification and subsequent biological evaluation of 277 compounds. Among these, a series of 2-(phenylamino)acetohydrazides emerged as the most potent inhibitors, with some exhibiting IC50 values as low as 10 nM. nih.gov This successful application underscores the power of pharmacophore modeling, a technique that captures the essential three-dimensional arrangement of functional groups required for biological activity, in identifying novel hit compounds. The generated pharmacophore model serves as a valuable tool for selecting further compounds for biological testing and initiating hit-to-lead optimization programs. nih.gov

While specific virtual screening studies focused solely on this compound are not extensively documented in publicly available literature, its structural characteristics make it an ideal candidate for such computational analyses. The predicted physicochemical properties of this compound, available through databases like PubChem, provide a foundation for its use in virtual screening campaigns.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.27 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 242.10552802 g/mol |

| Monoisotopic Mass | 242.10552802 g/mol |

| Topological Polar Surface Area | 58.6 Ų |

| Heavy Atom Count | 18 |

| Formal Charge | 0 |

| Complexity | 277 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

This data is computationally generated and provided for informational purposes.

The process of lead discovery for compounds like this compound would typically involve several key cheminformatics strategies:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a target protein is known, molecular docking simulations can be performed. In this process, the 3D structure of this compound would be computationally "docked" into the binding site of the target. Scoring functions are then used to predict the binding affinity and pose of the compound, with higher-scoring compounds being prioritized for experimental testing.

Ligand-Based Virtual Screening (LBVS): In the absence of a known protein structure, LBVS methods can be employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as 2D similarity searching, 3D shape similarity, and pharmacophore modeling, as demonstrated with the related acetohydrazides, are central to LBVS. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a set of compounds with known activities against a particular target is available, QSAR models can be developed. These mathematical models correlate the chemical structures of compounds with their biological activities. A QSAR model could be used to predict the activity of this compound and guide the design of more potent analogs.

The journey from an initial hit identified through virtual screening to a viable lead compound is a complex process. It involves iterative cycles of computational analysis and experimental validation. Cheminformatics plays a crucial role throughout this pipeline, from the initial large-scale screening to the refinement and optimization of lead candidates. The successful discovery of related acetohydrazide derivatives as potent enzyme inhibitors serves as a strong precedent for the potential of applying similar cheminformatics-driven strategies to unlock the therapeutic potential of this compound. nih.gov

Coordination Chemistry and Metal Complexes of 2 2 Phenylphenoxy Acetohydrazide

Synthesis and Characterization of Metal Complexes with Transition Metals

Information regarding the synthesis and characterization of transition metal complexes with 2-(2-Phenylphenoxy)acetohydrazide (B1270597) is not available in the reviewed literature. Typically, the synthesis of such complexes would involve the reaction of the hydrazide ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent, often with gentle heating.

Characterization would then be carried out using a range of spectroscopic and analytical techniques, including:

Elemental Analysis (C, H, N): To determine the empirical formula of the complex and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion.

Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the metal complex.

Ligand Behavior and Coordination Modes of this compound in Complexes

Without experimental data, the ligand behavior and coordination modes of this compound can only be hypothesized. Based on the structure of other acetohydrazide derivatives, it is likely to act as a bidentate ligand, coordinating to the metal ion through the carbonyl oxygen and the primary amine nitrogen of the hydrazide moiety, forming a stable five-membered chelate ring.

Another possibility is monodentate coordination through the carbonyl oxygen. The involvement of the ether oxygen from the phenylphenoxy group in coordination is less likely due to the formation of a larger, less stable chelate ring. The specific coordination mode would also be influenced by the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Spectroscopic and Structural Analysis of Metal Complexes

No spectroscopic or structural data for metal complexes of this compound have been reported. A hypothetical spectroscopic analysis would involve comparing the spectrum of the free ligand with those of its metal complexes. For instance, in the IR spectrum, a shift of the ν(C=O) band to a lower frequency and changes in the ν(N-H) bands would be indicative of coordination through the carbonyl oxygen and amino nitrogen, respectively. New bands at lower frequencies would also be expected, corresponding to the M-O and M-N vibrations.

Biological Activity of this compound-Metal Complexes (In Vitro Studies)

The biological activity of this compound and its metal complexes has not been investigated. Generally, the biological activity of hydrazone-type ligands is often enhanced upon chelation with metal ions. This enhancement is explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its transport across the lipid membranes of microorganisms.

Potential areas of in vitro biological screening for these hypothetical complexes could include:

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Against various human cancer cell lines.

Antioxidant Activity: Using assays such as DPPH radical scavenging.

Mechanistic Insights into the Role of Metal Complexation on Bioactivity

As there is no data on the biological activity of these complexes, any discussion on the mechanistic insights would be purely speculative. The mechanism of action would depend on the specific biological target. For instance, if the complexes were to show antimicrobial activity, the mechanism might involve the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication. The metal ion itself could play a crucial role by interacting with cellular components or by facilitating the generation of reactive oxygen species.

Future Research Directions and Unexplored Avenues for 2 2 Phenylphenoxy Acetohydrazide

Development of Advanced Synthetic Methodologies

The classical synthesis of hydrazides often involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). chemicalbook.commdpi.com While effective, future research could focus on developing more advanced, efficient, and sustainable synthetic methodologies for 2-(2-Phenylphenoxy)acetohydrazide (B1270597).

Key areas for exploration include:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the reaction between the corresponding ester of 2-phenylphenol (B1666276) and hydrazine hydrate could significantly reduce reaction times and potentially improve yields.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based process for the synthesis of this compound could enable more efficient and reproducible production.

Catalytic Methods: Exploring novel catalysts to facilitate the hydrazinolysis of the ester precursor could lead to milder reaction conditions and reduced waste generation.

A comparative overview of potential synthetic routes is presented in the table below.

| Methodology | Potential Advantages | Key Parameters to Investigate |

| Conventional Reflux | Simple, well-established | Solvent, temperature, reaction time |

| Microwave-Assisted | Rapid heating, shorter reaction times | Power, temperature, solvent |

| Flow Chemistry | Precise control, scalability, safety | Flow rate, reactor design, temperature |

| Catalytic Synthesis | Milder conditions, higher selectivity | Catalyst type, loading, solvent |

Exploration of Novel Biological Targets and Therapeutic Applications (In Vitro)

The hydrazide functional group is a key feature in many biologically active molecules, known to interact with various enzymes and receptors. mdpi.comnih.gov Future in vitro studies should aim to uncover the full therapeutic potential of this compound by screening it against a wide range of biological targets.

Potential therapeutic areas for investigation include:

Enzyme Inhibition: Given that related hydrazide compounds have shown inhibitory activity against enzymes like eosinophil peroxidase, it would be pertinent to screen this compound against a panel of medically relevant enzymes. nih.gov

Antimicrobial Activity: Hydrazide derivatives have been reported to possess antibacterial and antifungal properties. nih.gov In vitro testing against a diverse panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications.

Anticancer Activity: The phenylphenoxy moiety is present in some compounds with reported anticancer effects. Investigating the cytotoxic effects of this compound on various cancer cell lines would be a valuable avenue of research.

The following table outlines a potential in vitro screening cascade for this compound.

| Target Class | Specific Examples of In Vitro Assays | Potential Therapeutic Indication |

| Enzymes | Eosinophil Peroxidase Inhibition Assay, Carbonic Anhydrase Inhibition Assay | Inflammatory diseases, Glaucoma |

| Bacteria | Minimum Inhibitory Concentration (MIC) against S. aureus, E. coli | Bacterial infections |

| Fungi | MIC against C. albicans, A. fumigatus | Fungal infections |

| Cancer Cells | MTT assay on cell lines such as MCF-7 (breast), A549 (lung), HCT116 (colon) | Various cancers |

Integration with Advanced Materials Science for Controlled Release Systems (Conceptual Research)

To enhance the therapeutic potential of this compound, future conceptual research could explore its integration with advanced materials to develop controlled release systems. This could improve its stability, bioavailability, and targeting to specific sites in the body.

Conceptual research areas include:

Nanoparticle Encapsulation: Encapsulating this compound within biodegradable polymeric nanoparticles could protect it from premature degradation and allow for sustained release.

Hydrogel Formulation: Incorporating the compound into a biocompatible hydrogel matrix could be beneficial for localized delivery, for instance, in topical applications or for direct injection at a disease site.

Conjugation to Targeting Moieties: Covalently linking this compound to molecules that specifically recognize and bind to disease markers (e.g., antibodies or peptides) could enable targeted drug delivery, thereby increasing efficacy and reducing off-target effects.

Deeper Mechanistic Elucidation using Advanced Omics Technologies (e.g., Proteomics, Metabolomics in vitro)

To understand how this compound exerts its biological effects at a molecular level, advanced "omics" technologies can be employed. nih.gov These powerful tools can provide a global view of the changes that occur within a cell upon treatment with the compound.

Future in vitro research using omics technologies could involve:

Proteomics: Using techniques like mass spectrometry-based proteomics to identify changes in protein expression levels in cells treated with this compound. This can help in identifying the direct protein targets and downstream signaling pathways affected by the compound.

Metabolomics: Analyzing the metabolic profile of treated cells to understand how the compound influences cellular metabolism. This can reveal novel mechanisms of action and potential biomarkers of drug response.

Transcriptomics: Employing RNA sequencing to study the changes in gene expression patterns induced by the compound, providing insights into the transcriptional regulatory networks it modulates.

Computational and AI-Driven Drug Discovery Strategies for this compound Analogues

Computational and artificial intelligence (AI)-driven approaches can significantly accelerate the drug discovery process by predicting the properties of new molecules and prioritizing them for synthesis and testing. nih.gov

Future computational research directions include:

Pharmacophore Modeling and Virtual Screening: Developing a pharmacophore model based on the structure of this compound to virtually screen large chemical libraries for new molecules with potentially similar or improved biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of analogues with varying activities is synthesized, QSAR models can be built to understand the relationship between their chemical structures and biological effects, guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations: Using computational docking to predict how this compound and its analogues bind to specific protein targets. Molecular dynamics simulations can then be used to study the stability of these interactions over time.

AI-Powered Generative Models: Employing generative AI models to design novel analogues of this compound with optimized properties, such as enhanced potency, selectivity, and drug-like characteristics.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative and interdisciplinary approach.

Potential collaborative efforts could involve:

Synthetic Chemists and Medicinal Chemists: To design and synthesize novel analogues of the compound.

Biologists and Pharmacologists: To conduct in vitro biological testing and elucidate the mechanism of action.

Computational Scientists and Bioinformaticians: To perform in silico studies and analyze omics data.

Materials Scientists and Pharmaceutical Technologists: To develop advanced drug delivery systems.

By fostering such collaborations, the scientific community can unlock the full therapeutic potential of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-phenylphenoxy)acetohydrazide, and how can intermediates be stabilized?

- Methodology : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl 2-(substituted-phenoxy)acetate reacts with hydrazine hydrate in ethanol under reflux (6–8 hours), yielding the acetohydrazide derivative after crystallization . Key intermediates like ethyl esters are stabilized by avoiding moisture and using anhydrous solvents. Hydrazine hydrate must be added stoichiometrically to prevent side reactions (e.g., over-substitution) .

- Data : Yields range from 65–85%, depending on substituent steric effects. For instance, electron-withdrawing groups on the phenyl ring reduce reactivity, requiring longer reaction times .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions influence its packing?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K reveals planarity of the acetohydrazide group (r.m.s. deviation: 0.028 Å). Hydrogen bonding (N–H⋯O, C–H⋯O) forms infinite sheets parallel to the (001) plane. R factor = 0.047, data-to-parameter ratio = 8.8 .

- Critical Consideration : Temperature stability during data collection (e.g., using a Cosier & Glazer-type controller) ensures minimal thermal motion artifacts .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- TGA/DSC : Thermal stability analysis (e.g., decomposition onset at 180–220°C) identifies solvent residues or polymorphic impurities .

- FTIR/NMR : Confirm functional groups (e.g., N–H stretch at 3200–3350 cm⁻¹; acetohydrazide carbonyl at ~165 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the biological activity of this compound derivatives?

- Case Study : Introducing 4-chlorobenzylidene or 2,3-dimethoxybenzylidene enhances actoprotective activity in rats (reducing fatigue by 40–60%), while nitro or dimethylamino groups reduce efficacy due to electronic effects .

- Contradiction Analysis : In antiviral assays, 4-bromo-substituted derivatives inhibit HAV replication (IC₅₀ = 10.7 µg/mL, TI = 91), but 4-chloro analogs show stronger adsorption inhibition (IC₅₀ = 8.5 µg/mL). This suggests substituent-dependent mechanisms (e.g., hydrophobic vs. polar interactions) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Approach :

Molecular Docking : Compare binding affinities of derivatives to target proteins (e.g., HAV capsid). Use AutoDock Vina with AMBER force fields.

In Vitro Validation : If docking predicts high affinity but activity is low, assess cell permeability (e.g., Caco-2 assay) or metabolic stability (microsomal incubation) .

- Example : A coumarin-acetohydrazide hybrid showed predicted high EHOMO (-5.2 eV) for corrosion inhibition but required pH optimization (1 M HCl) to achieve 94.7% efficiency experimentally .

Q. How does thermal decomposition of this compound inform its storage and application?

- Thermal Analysis : Simultaneous TGA-DSC reveals two-stage decomposition:

| Stage | Temp. Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| 1 | 180–220 | 30–35 | Dehydration |

| 2 | 300–400 | 50–55 | Pyrolysis of aromatic core |

| Oxidative decomposition in air forms CO₂ and NH₃, confirmed by FTIR gas analysis . |

Q. Why do some this compound derivatives exhibit variable antioxidant activity across assays?

- Data Conflict : N'-(4-methylbenzylidene) derivatives show high DPPH radical scavenging (EC₅₀ = 12 µM) but low reducing power compared to pyridinylmethylene analogs. This discrepancy arises from assay-specific redox mechanisms (e.g., hydrogen atom transfer vs. electron donation) .

- Resolution : Use multiple assays (DPPH, FRAP, ORAC) and correlate results with substituent Hammett constants (σ) to identify dominant antioxidant pathways .

Methodological Recommendations

- Synthesis Optimization : For low yields, switch to microwave-assisted synthesis (30–50% time reduction) or use ionic liquid solvents to stabilize intermediates .

- Data Reproducibility : Standardize crystallization conditions (e.g., 70% ethanol) to avoid polymorphic variations affecting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.